molecular formula C17H21ClN4O5 B13493597 N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

Cat. No.: B13493597
M. Wt: 396.8 g/mol
InChI Key: XLFTUGORBJQVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology

The ubiquitin-proteasome system (UPS), a critical regulatory mechanism for protein homeostasis, became a focal point for therapeutic innovation following the discovery of ubiquitin’s role in marking proteins for degradation. Early work by Ciechanover, Hershko, and Rose elucidated the enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which collectively mediate substrate-specific ubiquitination. Building on this foundation, the first PROTAC prototype emerged in 2001 as a heterobifunctional molecule capable of bridging the UPS to a target protein.

PROTACs represent a paradigm shift from occupancy-driven pharmacology to event-driven degradation, enabling the targeting of proteins lacking enzymatic activity or deep binding pockets. Clinical validation arrived in 2020 with PROTACs targeting estrogen receptor (ER) and androgen receptor (AR), demonstrating tumor regression in hormone-resistant cancers. Subsequent expansion into non-oncological targets, including tau aggregates in neurodegeneration and IRAK4 in inflammation, underscores the versatility of this modality.

Table 1: Key Milestones in PROTAC Development

Year Milestone Significance Source
2001 First PROTAC prototype Proof-of-concept for UPS-mediated degradation
2019 First PROTAC enters clinical trials (ARV-110) Transition to human applications
2020 Clinical proof-of-concept for ER/AR degraders Validation in metastatic cancers
2025 Diversification into 50+ E3 ligase platforms Expansion beyond CRBN/VHL

Structural Paradigms in Cereblon (CRBN)-Recruiting PROTAC Design

CRBN, a substrate receptor within the CUL4-DDB1-RBX1 E3 ligase complex, has become a cornerstone of PROTAC design due to its druggability and well-characterized interactions with immunomodulatory drugs (IMiDs) like thalidomide. The N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride exemplifies CRBN-centric engineering, featuring three critical domains:

  • CRBN-Binding Motif : The 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline scaffold mimics IMiDs, enabling high-affinity recruitment of CRBN.
  • Linker Architecture : A 2-aminoethyl spacer balances rigidity and hydrophilicity, optimizing ternary complex formation between CRBN and the target protein.
  • Target-Binding Module : The acetamide group serves as a versatile anchor for conjugating warheads against kinases, nuclear receptors, or transcriptional regulators.

Table 2: Structural Comparison of CRBN-Recruiting PROTACs

Compound CRBN Binder Linker Length (Å) Target Warhead DC₅₀ (nM)
Lenalidomide-PROTAC (BCR-ABL) Phthalimide 15.2 Dasatinib 0.18
N-(2-aminoethyl)...* 1-Oxoisoindoline 12.8 Acetamide Pending
Cyclimid-based BRD4 degrader Cyclic imide (cN) 14.5 JQ1 1.2

Structural analyses reveal that the 1-oxoisoindoline core in N-(2-aminoethyl)... engages CRBN’s β-hairpin loop through hydrophobic interactions and hydrogen bonding at Gln224 and Trp380. This binding induces conformational changes in CRBN, priming it for substrate ubiquitination. The ethylenediamine linker’s length (12.8 Å) falls within the optimal 10–15 Å range for facilitating productive ternary complexes, as demonstrated in BRD4 degraders.

Recent advances in ternary complex assays highlight the role of linker hydrophilicity in minimizing off-target "molecular glue" effects. For instance, sulfone-containing linkers in dasatinib-based PROTACs reduced neo-substrate recruitment by 80% compared to polyethylene glycol variants. The hydrochloride salt in N-(2-aminoethyl)... enhances aqueous solubility (log P = −1.2), addressing a common limitation of CRBN-based degraders.

Properties

Molecular Formula

C17H21ClN4O5

Molecular Weight

396.8 g/mol

IUPAC Name

N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide;hydrochloride

InChI

InChI=1S/C17H20N4O5.ClH/c18-5-6-19-15(23)9-26-11-1-2-12-10(7-11)8-21(17(12)25)13-3-4-14(22)20-16(13)24;/h1-2,7,13H,3-6,8-9,18H2,(H,19,23)(H,20,22,24);1H

InChI Key

XLFTUGORBJQVEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCN.Cl

Origin of Product

United States

Biological Activity

N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride (referred to as Compound A) is a complex organic compound with significant potential in therapeutic applications, particularly in oncology. This article provides a detailed examination of its biological activity, including its mechanisms of action, research findings, and potential clinical applications.

Chemical Structure and Properties

Molecular Formula: C17H19ClN4O6
Molecular Weight: 410.8 g/mol
CAS Number: 2022182-59-6

The compound features an aminoethyl side chain and an isoindole moiety, contributing to its unique reactivity and biological activity. Its structure allows it to function as an E3 ligase ligand-linker conjugate, which is crucial for its role in targeted protein degradation systems such as PROTAC (Proteolysis Targeting Chimeras) .

Compound A operates primarily through the modulation of protein levels within cells by targeting specific proteins for degradation. It has been identified as effective in degrading FKBP12 F36V and BET proteins, which are implicated in various cancer pathways. The mechanism involves recruiting the target protein to the E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation .

Anticancer Potential

Recent studies have highlighted the efficacy of Compound A in cancer treatment:

  • Targeted Degradation : The compound has shown the ability to selectively degrade proteins associated with tumor growth and survival, making it a promising candidate for cancer therapeutics .
  • Cell Line Studies : In vitro assays demonstrated that Compound A significantly inhibited cell proliferation in various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-468). The compound's antiproliferative effects were assessed using MTT assays, showing notable cytotoxicity .

Comparative Analysis with Other Compounds

To better understand the unique properties of Compound A, a comparative analysis with other similar compounds was conducted:

Compound Mechanism Target Protein Efficacy
Compound APROTACFKBP12 F36VHigh
Compound BPROTACBETModerate
Compound CTraditionalVariousLow

This table illustrates that Compound A exhibits superior efficacy compared to traditional compounds and some other PROTACs in targeting specific proteins for degradation .

Study 1: Efficacy in Breast Cancer

A study conducted on various N-substituted derivatives revealed that Compound A displayed significant antiproliferative activity against breast cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis in these cells .

Study 2: Mechanistic Insights

Molecular docking simulations have provided insights into how Compound A binds to the active sites of target proteins. The binding affinity and specificity were evaluated, confirming its potential role as a targeted therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a conserved 2,6-dioxopiperidin-3-yl-1-oxoisoindole scaffold with analogs (Table 1). Key differences lie in substituents on the acetamide nitrogen and modifications to the isoindole or piperidine moieties:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties
N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindol-5-yl]oxy}acetamide HCl C17H20ClN3O5* ~424.8† 2-aminoethyl group, HCl salt Enhanced solubility, hydrogen-bonding capacity
N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxy}acetamide HCl C18H21ClN4O6 424.8 3-aminopropyl, 1,3-dioxoisoindole Increased lipophilicity, altered binding affinity
2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindol-5-yl]acetamide C15H14ClN3O4 335.7 Chloro substituent, neutral acetamide Electrophilic reactivity, reduced solubility
N-Dithiophthalimidomethyl-3-(1-oxoisoindol-2-yl)-2,6-dioxopiperidine C14H12N2O3S2 320.4 Dithiophthalimidomethyl group High lipophilicity, potential thiol reactivity

*Estimated formula based on structural analysis. †Calculated from .

Substituent Effects on Bioactivity

  • Aminoethyl vs. Chloro Groups: The aminoethyl group in the main compound improves water solubility and enables protonation (as HCl salt), facilitating interactions with negatively charged biomolecules.
  • Dioxoisoindole Modifications : ’s compound features a 1,3-dioxoisoindole, which introduces additional hydrogen-bond acceptors. This modification may alter proteasome binding compared to the main compound’s single ketone group .

Hydrogen Bonding and Crystallography

  • The aminoethyl group and HCl salt in the main compound promote N–H⋯O and C–H⋯O hydrogen bonds, as seen in ’s dichloroacetamide analogs. These interactions stabilize crystalline forms and enhance solubility .
  • In contrast, neutral chloro-substituted analogs () exhibit weaker hydrogen-bonding networks, leading to poorer aqueous stability .

Functional Implications and Research Findings

  • Proteasome Targeting: The 2,6-dioxopiperidine moiety is associated with proteasomal degradation (e.g., immunomodulatory drugs), suggesting the main compound may leverage this scaffold for ubiquitin ligase recruitment .
  • Antimicrobial Activity: demonstrates that nitro or thiophen substituents enhance antimycobacterial activity. While the main compound lacks these groups, its aminoethyl side chain may confer unique antibacterial properties through membrane disruption .
  • Virtual Screening: emphasizes structural similarity metrics for drug discovery. The main compound’s conserved isoindole-dioxopiperidine core aligns with known bioactive molecules, but its aminoethyl group introduces dissimilarity that may require tailored screening protocols .

Preparation Methods

Synthesis of the Isoindolinone Core with 2,6-Dioxopiperidin-3-yl Substituent

  • Starting from 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione , the hydroxy group is alkylated with tert-butyl bromoacetate in the presence of diisopropylethylamine as a base in dry N,N-dimethylformamide at 40 °C for 48 hours to yield tert-butyl 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetate. This step installs the oxyacetate linker moiety.

Purification

  • The final product is typically purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%) suitable for biochemical applications.

Reaction Scheme Summary

Step Reactants/Intermediates Reagents/Conditions Product Yield (%)
1 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione + tert-butyl bromoacetate i-Pr2NEt, dry DMF, 40 °C, 48 h tert-butyl 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetate 28%
2 Above product TFA/CH2Cl2, rt, 0.5 h; lyophilization Free acid intermediate (HCl salt) Quantitative
3 Free acid intermediate + 2-aminoethylamine Coupling reagents (e.g., EDC, HOBt) N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride Not specified; purified by prep HPLC

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR confirms the aromatic and aliphatic protons consistent with the isoindolinone and aminoethyl acetamide moieties.
  • Mass Spectrometry: Molecular ion peak aligns with the calculated molecular weight of 396.8 g/mol for the hydrochloride salt.
  • Purity: HPLC analysis shows purity >95%, essential for biological assay reliability.

Notes on Synthesis Challenges and Optimization

  • The alkylation step requires anhydrous conditions and careful temperature control to avoid side reactions such as over-alkylation or hydrolysis.
  • The tert-butyl protecting group removal must be performed under mild acidic conditions to prevent decomposition of the sensitive isoindolinone ring.
  • Coupling efficiency with the aminoethyl moiety can be enhanced by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or hydroxybenzotriazole.
  • Final purification by preparative HPLC is critical to remove impurities and ensure batch-to-batch consistency.

Summary Table of Key Physical and Chemical Data

Parameter Value
Molecular Formula C17H21ClN4O5
Molecular Weight 396.8 g/mol
Appearance Solid (hydrochloride salt)
Purity >95% (HPLC)
Solubility Soluble in DMSO, water (as HCl salt)
Storage Conditions 2-8 °C, protected from moisture
CAS Number Not universally assigned; catalog references available

Q & A

Q. Key Variables :

ParameterImpact on Yield
Temperature>60°C accelerates side reactions (e.g., hydrolysis of dioxopiperidinyl group)
SolventPolar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying to avoid byproducts
StoichiometryExcess 2-aminoethyl chloride (1.5 eq.) maximizes coupling efficiency

Basic: How is the compound structurally characterized, and what analytical methods are critical?

Answer:

  • X-ray Crystallography : Essential for confirming the dioxopiperidinyl and isoindole ring conformations. SHELX software is widely used for refinement, with emphasis on hydrogen-bonding networks (e.g., N–H···O interactions) .
  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 2.5–3.0 ppm (piperidinyl protons) and δ 6.8–7.2 ppm (isoindole aromatic protons) .
    • 13C NMR : Carbonyl signals at ~170 ppm (acetamide) and 175 ppm (isoindole ketone) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ and chloride adducts .

Advanced: How can crystallographic data resolve contradictions in hydrogen-bonding patterns reported for similar compounds?

Answer:
Discrepancies often arise from polymorphic variations or solvent inclusion. Strategies include:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R²₂(8) motifs) using Etter’s formalism to identify conserved interactions .
  • Temperature-Dependent Studies : Resolve dynamic disorder in the dioxopiperidinyl ring by collecting data at 100 K .
  • DFT Calculations : Compare experimental (X-ray) and computed bond lengths to validate protonation states .

Example : A 2024 study on analogous acetamides showed that discrepancies in N–H···O bond lengths (2.8–3.2 Å) were due to protonation differences at the aminoethyl group .

Advanced: What experimental designs are recommended for evaluating bioactivity against protein targets?

Answer:

  • Target Selection : Prioritize proteins with glutarimide-binding pockets (e.g., cereblon in E3 ubiquitin ligase complexes) due to the dioxopiperidinyl moiety’s known role in molecular glue effects .

  • Assay Optimization :

    Assay TypeKey Metrics
    SPRKD < 10 µM suggests strong binding; control for DMSO solvent effects (<1% v/v)
    Cellular IC50Use proteasome inhibitors (e.g., bortezomib) to validate target-specific degradation
  • Data Contradictions : If cellular activity diverges from in vitro results, assess membrane permeability (logP > 2.5 preferred) or off-target effects via kinome screening .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Decomposition >100°C (TGA data shows 5% weight loss at 120°C) .

  • Hydrolytic Sensitivity :

    pHHalf-Life (25°C)
    3.0>30 days
    7.47 days
    9.0<24 hours
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the isoindole ring .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Modifiable Sites :
    • Aminoethyl Group : Replace with bulkier amines (e.g., cyclopropylamine) to enhance target selectivity .
    • Isoindole-Oxy Linker : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the ether bond against hydrolysis .
  • SAR Validation :
    • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .
    • Co-crystallization : Resolve binding modes with cereblon to inform rational design .

Advanced: What statistical methods address variability in biological replicate data?

Answer:

  • ANOVA with Tukey’s Test : Identify outliers in dose-response curves (e.g., p < 0.01 threshold) .
  • Bootstrap Resampling : Estimate confidence intervals for IC50 values when n < 6 .
  • Machine Learning : Apply random forest models to predict bioactivity from physicochemical descriptors (e.g., PSA < 90 Ų correlates with improved permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.